FAICAR (5-Formamidoimidazole-4-carboxamide ribotide) is a critical purine nucleotide intermediate and the direct substrate for the inosine monophosphate (IMP) cyclohydrolase domain of the bifunctional enzyme ATIC. In de novo purine biosynthesis, FAICAR undergoes a cyclization reaction to form IMP, a process essential for cellular proliferation and microbial pathogenesis. For procurement professionals and assay developers, FAICAR serves as an indispensable, highly specific reagent for isolating the terminal ring-closure step of purine synthesis. Unlike upstream precursors, procuring pure FAICAR enables the decoupled kinetic profiling of the IMP cyclohydrolase domain without the confounding variables of cofactor dependency or upstream rate-limiting enzymatic steps[1].
Attempting to substitute FAICAR with its immediate, more commonly available precursor, AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide), fundamentally compromises assay specificity when targeting the IMP cyclohydrolase (IMPCHase) domain. Because ATIC is a bifunctional enzyme, initiating an assay with AICAR requires the transformylase reaction to occur first, which rate-limits the pathway and masks the true kinetic parameters (Km, kcat) of the subsequent cyclohydrolase step. Furthermore, AICAR-driven assays require the addition of the unstable cofactor 10-formyltetrahydrofolate. Procuring pure FAICAR bypasses the transformylase domain entirely, eliminating cofactor dependency and providing the only reliable method for high-throughput screening of IMPCHase-specific inhibitors without upstream interference [1].
When profiling the bifunctional ATIC enzyme, using FAICAR as the direct substrate allows for the precise determination of IMP cyclohydrolase kinetics. In studies of Cryptococcus neoformans ATIC, isolated FAICAR yielded a Km of 30 µM and a kcat of 7.7 s⁻¹ for the cyclohydrolase step. In contrast, using the precursor AICAR to measure overall enzyme activity yielded a convoluted Km of 130 µM, reflecting the rate-limiting transformylase step rather than the cyclohydrolase step[1]. Procuring FAICAR is therefore mandatory for assaying the terminal step accurately.
| Evidence Dimension | Substrate Affinity (Km) for ATIC Activity |
| Target Compound Data | FAICAR: Km = 30 µM (isolates cyclohydrolase step) |
| Comparator Or Baseline | AICAR: Km = 130 µM (convoluted by transformylase step) |
| Quantified Difference | FAICAR provides a 4.3-fold lower Km, reflecting the true affinity of the IMPCHase domain without upstream interference. |
| Conditions | In vitro enzyme kinetic assay of C. neoformans ATIC measured via absorbance (248 nm for FAICAR to IMP; 298 nm for AICAR to FAICAR). |
Procuring FAICAR allows assay developers to isolate the IMP cyclohydrolase activity for accurate kinetic modeling and targeted inhibitor screening.
FAICAR is not only a substrate for the second half of the ATIC enzyme but also a potent product inhibitor of the first half (the AICAR transformylase domain). Quantitative binding studies demonstrate that FAICAR inhibits human AICAR transformylase with a Ki of 0.4 ± 0.1 µM [1]. Using downstream products like IMP or relying on endogenous FAICAR generation cannot replicate this precise feedback inhibition profile. Procuring pure FAICAR is essential for establishing baseline inhibition metrics when designing novel transformylase-targeted therapeutics.
| Evidence Dimension | Inhibition Constant (Ki) against AICAR Transformylase |
| Target Compound Data | FAICAR: Ki = 0.4 ± 0.1 µM |
| Comparator Or Baseline | Endogenous generation: Cannot achieve stable, quantifiable steady-state concentrations for Ki determination |
| Quantified Difference | Exogenous FAICAR enables precise sub-micromolar Ki quantification, which is impossible with precursor substitution. |
| Conditions | Steady-state kinetic inhibition assays of human AICAR transformylase. |
Buyers developing ATIC transformylase inhibitors must use pure FAICAR to accurately map product inhibition and active-site binding dynamics.
In structural biology workflows evaluating ATIC active-site mutants (e.g., K137A, Y104A), researchers must achieve substrate saturation to accurately calculate kcat values for the cyclohydrolase domain. Relying on the bifunctional enzyme to channel FAICAR from AICAR fails because FAICAR release is the rate-limiting step, preventing saturation of the cyclohydrolase active site. By utilizing exogenous FAICAR at saturating concentrations, researchers can accurately isolate the catalytic defects of specific mutations without confounding effects from the transformylase domain [1].
| Evidence Dimension | Active Site Saturation Capability |
| Target Compound Data | Exogenous FAICAR: Achieves full saturation for kcat determination of IMPCHase mutants |
| Comparator Or Baseline | AICAR (Channeled): Fails to saturate IMPCHase due to rate-limiting transformylase release |
| Quantified Difference | Direct FAICAR procurement enables independent saturation of the cyclohydrolase active site. |
| Conditions | IMPCHase activity assays using site-directed mutants of human ATIC at saturating substrate concentrations. |
For structural biologists and protein engineers, exogenous FAICAR is the only viable reagent to validate the catalytic role of specific IMPCHase residues.
FAICAR is the mandatory substrate for HTS campaigns targeting the IMPCHase domain of ATIC. By using FAICAR instead of AICAR, assay developers eliminate the need for the unstable 10-formyltetrahydrofolate cofactor and prevent false positives caused by transformylase inhibition, ensuring screens are strictly selective for the ring-closure step [1].
For laboratories characterizing novel ATIC mutants or orthologs (e.g., in fungal pathogens like Cryptococcus neoformans), FAICAR allows for the decoupled measurement of Km and kcat for the cyclohydrolase domain, independent of transformylase activity [2].
FAICAR is utilized as a reference product inhibitor (Ki = 0.4 µM) in assays evaluating the AICAR transformylase domain. Procuring pure FAICAR enables medicinal chemists to benchmark novel competitive or allosteric inhibitors against the enzyme's natural feedback mechanism [3].